RIP1 kinase inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

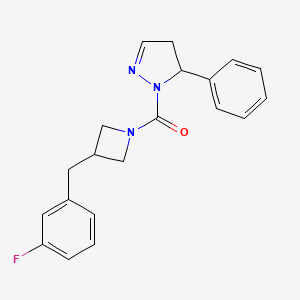

Molecular Formula |

C20H20FN3O |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[3-[(3-fluorophenyl)methyl]azetidin-1-yl]-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |

InChI |

InChI=1S/C20H20FN3O/c21-18-8-4-5-15(12-18)11-16-13-23(14-16)20(25)24-19(9-10-22-24)17-6-2-1-3-7-17/h1-8,10,12,16,19H,9,11,13-14H2 |

InChI Key |

GOEJHYPOORTKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)CC4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of RIP1 Kinase Inhibitor 7 in the Necroptosis Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a growing number of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical node in the decision between cell survival and necroptotic death, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of RIP1 Kinase Inhibitor 7 in the necroptosis signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), results in the formation of a functional protein complex known as the necrosome.[1] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.

References

The RIPK1 Signaling Nexus: A Technical Guide to a Key Regulator of Cell Fate and the Impact of Inhibitor 7

Affiliation: Google Research

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] Its kinase activity, in particular, is a key determinant in switching between these cellular outcomes, making it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases.[5] This technical guide provides an in-depth exploration of the intricate RIPK1 signaling cascade. Furthermore, it delves into the effects of RIPK1-IN-7, a potent and selective inhibitor, on this pathway. We present a comprehensive summary of its inhibitory activity, detailed experimental protocols for studying RIPK1 signaling, and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Central Role of RIPK1 in Cellular Signaling

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of multiple immune receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[2][5][6] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a membrane-associated multi-protein complex known as Complex I.[7][8] The fate of the cell is then determined by a series of post-translational modifications of RIPK1, primarily ubiquitination and phosphorylation, which dictate the assembly of subsequent signaling complexes.[9][10]

Pro-survival and Inflammatory Signaling

Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold for the recruitment of other signaling molecules, including the IKK complex and the TAK1 complex.[11] This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[1][12][13]

Apoptosis: The Programmed Demise

Under conditions where pro-survival signaling is compromised, deubiquitinated RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa or the "ripoptosome".[7] This complex consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-activation, initiating a caspase cascade that culminates in apoptotic cell death.[7][11]

Necroptosis: A Lytic and Inflammatory Cell Death

When caspase-8 activity is inhibited, RIPK1 can engage with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome, or Complex IIb.[7][14] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein.[11][15] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, resulting in a lytic and highly inflammatory form of cell death known as necroptosis.[3][15][16]

Visualizing the RIPK1 Signaling Pathways

To elucidate the complex interplay of proteins in the RIPK1 signaling cascade, the following diagrams were generated using the Graphviz DOT language.

Caption: Overview of the RIPK1 signaling cascade, depicting the pathways to survival, apoptosis, and necroptosis.

Inhibitor 7: A Potent and Selective Modulator of RIPK1

RIPK1-IN-7, hereafter referred to as Inhibitor 7, is a potent and selective inhibitor of RIPK1 kinase activity.[10][17] Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of downstream cell death pathways.

Quantitative Data on Inhibitor 7 Activity

The following table summarizes the key quantitative data for Inhibitor 7, demonstrating its high potency and selectivity for RIPK1.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 4 nM | Recombinant RIPK1 | [10][17] |

| Enzymatic IC50 | 11 nM | Recombinant RIPK1 | [10][17] |

| Cellular EC50 | 2 nM | TSZ-induced HT-29 cell necroptosis | [17] |

TSZ: TNF-α, SMAC mimetic, and Z-VAD-FMK

Selectivity Profile of Inhibitor 7

While highly potent against RIPK1, Inhibitor 7 also exhibits activity against a limited number of other kinases at higher concentrations. This selectivity profile is crucial for understanding its potential off-target effects.

| Kinase | IC50 (nM) | Reference |

| TrkB | 7 | [17] |

| TrkC | 8 | [17] |

| Flt4 | 20 | [17] |

| TrkA | 26 | [17] |

| HRI | 26 | [17] |

| MAP4K5 | 27 | [17] |

| Mer | 29 | [17] |

| Axl | 35 | [17] |

The Effect of Inhibitor 7 on RIPK1 Signaling

Inhibitor 7 effectively blocks the necroptotic pathway by preventing the kinase activity of RIPK1. This inhibition prevents the formation of the active necrosome and the subsequent phosphorylation of MLKL.

Caption: Mechanism of action of Inhibitor 7, which blocks RIPK1 kinase activity, thereby inhibiting necroptosis.

Experimental Protocols for Studying RIPK1 Signaling and Inhibition

This section provides detailed methodologies for key experiments used to characterize the RIPK1 signaling cascade and the effects of inhibitors like Inhibitor 7.

TNF-induced Necroptosis Assay in HT-29 Cells

This assay is used to measure the ability of a compound to inhibit necroptosis in a human colon adenocarcinoma cell line.

-

Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Inhibitor 7 or vehicle control (DMSO) for 1 hour.

-

Induction of Necroptosis: Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), a SMAC mimetic (e.g., Birinapant, 1 µM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM).[9][16]

-

Incubation: Incubate the cells for 12-24 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[16]

-

Data Analysis: Calculate the EC50 value of Inhibitor 7 by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the TNF-induced necroptosis assay in HT-29 cells.

Immunoprecipitation of RIPK1-Containing Complexes

This protocol is used to isolate RIPK1 and its interacting partners to study the composition of different signaling complexes.[12][14]

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[14]

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RIPK1 antibody or a relevant control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immunocomplexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., FADD, Caspase-8, RIPK3).

Western Blotting for Phosphorylated RIPK1 and MLKL

This technique is used to detect the activation of the necroptotic pathway by measuring the phosphorylation of key signaling molecules.

-

Sample Preparation: Prepare cell lysates as described in the immunoprecipitation protocol.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., pS166) or phosphorylated MLKL (e.g., pS358).[17][18][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Re-probe the membrane with antibodies against total RIPK1, total MLKL, or a loading control (e.g., GAPDH or β-actin) to normalize the data.[18]

In Vivo B16 Melanoma Lung Metastasis Model

This animal model is used to evaluate the anti-metastatic potential of compounds like Inhibitor 7.[17]

-

Cell Preparation: Culture B16F10 melanoma cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[15][21]

-

Tumor Cell Inoculation: Inject the B16F10 cell suspension into the lateral tail vein of the mice.[15][20]

-

Compound Administration: Administer Inhibitor 7 or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection) starting from the day of or the day after tumor cell inoculation.

-

Monitoring: Monitor the mice for signs of morbidity and record their body weights regularly.

-

Endpoint Analysis: After a predetermined period (e.g., 18-21 days), euthanize the mice and harvest their lungs.[15]

-

Metastasis Quantification: Fix the lungs in 10% formalin and count the number of metastatic nodules on the lung surface.[15] Histological analysis of H&E-stained lung sections can also be performed to assess the metastatic burden.[15]

-

Data Analysis: Compare the number and size of metastatic nodules between the inhibitor-treated and vehicle-treated groups to determine the anti-metastatic efficacy.

Conclusion

The RIPK1 signaling cascade represents a highly complex and tightly regulated network that is central to the control of inflammation and cell death. Its dysregulation is implicated in a wide range of human diseases, making it a prime target for therapeutic intervention. Inhibitor 7 has demonstrated significant potential as a potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic pathway in cellular models. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricacies of RIPK1 signaling and the development of novel therapeutics targeting this critical pathway. Further in vivo studies are warranted to fully elucidate the therapeutic potential of Inhibitor 7 in various disease models.

References

- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 3. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cell death assays [bio-protocol.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.12. Melanoma lung metastatic mouse model [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3.6. B16F10 Melanoma Lung Metastasis Model [bio-protocol.org]

Foundational Research on the Cellular Targets of RIPK1-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the cellular targets of the potent and selective RIP1 kinase inhibitor, RIPK1-IN-7. The document summarizes key quantitative data, details experimental methodologies for target identification and validation, and visualizes critical signaling pathways and experimental workflows.

Quantitative Data Summary

RIPK1-IN-7 is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death.[1][2] Its activity has been characterized through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Species | Reference |

| Binding Affinity (Kd) | 4 nM | Biochemical | Human | [1][2] |

| Enzymatic Inhibition (IC50) | 11 nM | Biochemical (Kinase Activity Assay) | Human | [1][2] |

| Cellular Necroptosis Inhibition (EC50) | 2 nM | Cell-based (TSZ-induced necroptosis in HT-29 cells) | Human | [1] |

Note: TSZ refers to a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) used to induce necroptosis.[1][3]

Experimental Protocols

This section details the methodologies for key experiments used to identify and characterize the cellular targets of RIPK1-IN-7.

ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6]

Objective: To determine the in vitro inhibitory activity of a compound against RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (RIPK1-IN-7)

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the RIPK1 enzyme, substrate, and kinase reaction buffer.

-

Add serial dilutions of the test compound (RIPK1-IN-7) to the assay plate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Target Engagement Assay (Cellular)

This assay measures the binding of a test compound to a target protein within living cells.[7][8][9][10]

Objective: To confirm and quantify the engagement of RIPK1-IN-7 with RIPK1 in a cellular context.

Materials:

-

HEK293 cells

-

NanoLuc®-RIPK1 Fusion Vector

-

Transfection reagent

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Test compound (RIPK1-IN-7)

-

Assay plates (e.g., 96-well white plates)

-

Luminometer with BRET capabilities

Procedure:

-

Cell Preparation and Transfection:

-

Seed HEK293 cells in assay plates.

-

Transfect the cells with the NanoLuc®-RIPK1 Fusion Vector according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for protein expression.

-

-

Compound and Tracer Addition:

-

Add serial dilutions of the test compound (RIPK1-IN-7) to the cells.

-

Add the NanoBRET™ Tracer to the wells.

-

Incubate for a specified time (e.g., 2 hours) at 37°C.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the BRET signal using a luminometer equipped to detect both donor (NanoLuc) and acceptor (Tracer) emissions.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.

-

Determine the IC50 value for target engagement from the dose-response curve.

-

TR-FRET Binding Assay (Biochemical)

This assay measures the binding of a ligand to a target protein based on time-resolved fluorescence resonance energy transfer.[11][12][13][14][15]

Objective: To determine the binding affinity (Kd) of RIPK1-IN-7 to RIPK1.

Materials:

-

Tagged recombinant human RIPK1 protein (e.g., His-tagged)

-

Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium)

-

Fluorescently labeled tracer that binds to RIPK1

-

Test compound (RIPK1-IN-7)

-

Assay plates (e.g., 384-well low-volume black plates)

-

TR-FRET-compatible plate reader

Procedure:

-

Assay Setup:

-

Add the tagged RIPK1 protein, lanthanide-labeled antibody, and fluorescent tracer to the assay wells.

-

Add serial dilutions of the test compound (RIPK1-IN-7).

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

-

Signal Detection:

-

Excite the donor fluorophore (Europium) at the appropriate wavelength.

-

Measure the emission from both the donor and the acceptor fluorophore at their respective wavelengths after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.

-

Determine the IC50 value from the dose-response curve and calculate the Kd based on the Cheng-Prusoff equation.

-

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from necroptotic cell death.[3][16][17]

Objective: To evaluate the cellular efficacy of RIPK1-IN-7 in inhibiting necroptosis.

Materials:

-

A suitable cell line (e.g., human HT-29 or murine L929 cells)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., LCL161)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Test compound (RIPK1-IN-7)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Assay plates (e.g., 96-well clear-bottom plates)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in the assay plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound (RIPK1-IN-7) for a specified time (e.g., 1 hour).

-

-

Induction of Necroptosis:

-

Add a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ) to the wells to induce necroptosis.

-

Incubate for a period sufficient to induce cell death (e.g., 24 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated controls (100% viability) and TSZ-treated controls (0% viability).

-

Calculate the EC50 value, which represents the concentration of the inhibitor that provides 50% protection from necroptotic cell death.

-

Signaling Pathways and Experimental Workflows

RIPK1 Signaling in Necroptosis and Inflammation

RIPK1 is a crucial signaling node downstream of the TNF receptor 1 (TNFR1).[18][19][20][21][22] Upon TNF-α binding, TNFR1 recruits a series of proteins, including RIPK1, to form Complex I, which primarily activates the pro-survival NF-κB pathway.[21] However, under certain conditions, such as the inhibition of caspases, RIPK1 can initiate a cell death cascade.[17] It interacts with RIPK3 via their RHIM domains to form the necrosome, which then recruits and phosphorylates MLKL.[20][22] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death.[20] RIPK1 inhibitors like RIPK1-IN-7 block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent necroptosis.

Caption: RIPK1 signaling pathway in necroptosis and inflammation.

Experimental Workflow for RIPK1 Inhibitor Characterization

The identification and characterization of a novel RIPK1 inhibitor typically follows a multi-step workflow, starting from initial screening to in-depth cellular and biochemical validation.

Caption: General workflow for RIPK1 inhibitor characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. RIPK1 Kinase Enzyme System [promega.com]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. ulab360.com [ulab360.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. carnabio.com [carnabio.com]

- 9. promega.de [promega.de]

- 10. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [dev.bioauxilium.com]

- 12. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. THUNDER™ Total RIPK1 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods to Analyze Cellular Necroptosis | Springer Nature Experiments [experiments.springernature.com]

- 18. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scholars@Duke publication: Necroptosis-independent signaling by the RIP kinases in inflammation. [scholars.duke.edu]

- 20. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of RIP1 Kinase Inhibitor 7 (GSK2982772): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of RIP1 Kinase Inhibitor 7, also known as GSK2982772. This document summarizes key findings from preclinical and clinical research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.

Core Mechanism of Action

Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][3] this compound (GSK2982772) is a potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase from adopting an active conformation and consequently blocking downstream signaling cascades that lead to inflammation and necroptotic cell death.[2][4]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and the mechanism of inhibition by GSK2982772.

Caption: TNF-α signaling pathway and the inhibitory action of GSK2982772 on RIPK1.

Quantitative Data Summary

Preclinical In Vitro Potency

| Parameter | Species | Value | Reference |

| IC50 (human RIP1) | Human | <100 nM | [5] |

| IC50 (human RIP1) | Human | 16 nM | [6] |

| IC50 (monkey RIP1) | Monkey | 20 nM | [6] |

| EC50 (cell necrosis assay) | - | 1-100 nM | [5] |

Phase I Clinical Trial Pharmacokinetics (Healthy Volunteers)

| Parameter | Dose | Value | Reference |

| Time to Cmax (solution) | 0.1, 0.5, 2.5 mg | Within 1 hour | [4] |

| Time to Cmax (capsule) | 10 mg | 1.5 hours | [4] |

| Time to Cmax (capsule) | 120 mg | 2.5 hours | [4] |

| Time to Cmax (fed state) | - | 3 hours | [4] |

| Time to Cmax (fasted state) | - | 2 hours | [4] |

| RIPK1 Target Engagement | 60 mg and 120 mg BID | >90% over 24 hours | [7][8] |

Phase IIa Clinical Trial Efficacy in Ulcerative Colitis

| Endpoint | Placebo/Open-Label GSK2982772 | GSK2982772/Open-Label GSK2982772 | Reference |

| Mayo endoscopic score of 0 or 1 at Day 43 | 0/12 (0%) | 3/24 (13%) | [9] |

| Mayo endoscopic score of 0 or 1 at Day 85 | 1/9 (11%) | 3/22 (14%) | [9] |

Phase II Clinical Trial Efficacy in Psoriasis

| Endpoint | Placebo | GSK2982772 (960 mg MR once daily) | Reference |

| PASI 75 at Week 12 (Posterior Median) | 4.9% | 1.8% | [3] |

Key Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Phase I Clinical Trial in Healthy Volunteers (NCT02302404)

This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

A Technical Guide to RIP1 Kinase Inhibitor 7 (CAS: 2300982-44-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of RIP1 Kinase Inhibitor 7, also known as RIPK1-IN-7, a potent and selective inhibitor of RIPK1. This document details its physicochemical properties, biological activity, and mechanism of action. Furthermore, it provides illustrative experimental protocols for the evaluation of this and similar compounds, alongside visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (CAS: 2300982-44-7) is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, including inflammation and cell death pathways such as apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. Dysregulation of RIPK1-mediated signaling has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. RIPK1-IN-7 has been identified as a potent and selective tool compound for studying the biological functions of RIPK1 and for exploring the therapeutic potential of RIPK1 inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2300982-44-7 | [1] |

| Molecular Formula | C₂₅H₂₂F₃N₅O₂ | [2] |

| Molecular Weight | 481.47 g/mol | [2] |

| IUPAC Name | 1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone | [1] |

| Appearance | Light yellow solid | [3] |

| Solubility | DMSO: 48 mg/mL (99.69 mM) Ethanol: 2 mg/mL (4.15 mM) Water: Insoluble | [2] |

Biological Activity

This compound demonstrates potent and selective inhibition of RIPK1 kinase activity. Its biological activity has been characterized in various in vitro and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (human RIPK1) | 11 nM | Enzymatic kinase assay | [4] |

| EC₅₀ | 2 nM | TSZ-induced HT29 cell necroptosis model | [4] |

| Kd | 4 nM | Binding affinity assay | [4] |

Kinase Selectivity Profile

While RIPK1-IN-7 is a potent RIPK1 inhibitor, it also exhibits activity against a panel of other kinases at higher concentrations. This information is crucial for interpreting experimental results and understanding its potential off-target effects.

| Kinase | IC₅₀ (nM) |

| TrkB | 7 |

| TrkC | 8 |

| Flt4 | 20 |

| TrkA | 26 |

| HRI | 26 |

| MAP4K5 | 27 |

| Mer | 29 |

| Axl | 35 |

Data sourced from MedchemExpress[4]

Mechanism of Action

This compound exerts its biological effects by directly binding to and inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cell death pathway. By blocking RIPK1 kinase function, RIPK1-IN-7 effectively suppresses the downstream signaling cascade that leads to the recruitment and activation of RIPK3 and MLKL, the executioner of necroptosis.

Necroptosis Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the point of intervention for this compound.

Caption: TNF-α induced necroptosis pathway and inhibition by RIPK1-IN-7.

Experimental Protocols

The following are representative protocols for assessing the activity of RIP1 kinase inhibitors. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro RIPK1 Kinase Assay

This protocol describes a general method for measuring the enzymatic activity of RIPK1 and the inhibitory potential of compounds like RIPK1-IN-7.

Objective: To determine the IC₅₀ value of this compound against human RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of RIPK1 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP substrate in kinase assay buffer. The final concentrations should be optimized, for example, 10 µM ATP and 0.2 mg/mL MBP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for an in vitro RIPK1 kinase assay.

Cellular Necroptosis Assay (TSZ-induced)

This protocol outlines a method to assess the ability of this compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively known as TSZ.

Objective: To determine the EC₅₀ value of this compound in a cellular model of necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell line)

-

Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells by adding the diluted inhibitor or DMSO (vehicle control) to the wells. Incubate for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Measure luminescence using a plate reader.

-

Calculate the percent cell viability for each inhibitor concentration relative to the DMSO-treated, TSZ-stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability).

-

Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Efficacy

This compound has shown anti-metastatic activity in a preclinical animal model.

Model: B16 melanoma lung metastasis model[4]

Finding: RIPK1-IN-7 exhibited excellent antimetastasis activity in this experimental model.[4]

Note: Detailed protocols for in vivo studies are beyond the scope of this guide but typically involve systemic administration of the inhibitor to mice bearing tumors, followed by assessment of tumor growth and metastasis.

Conclusion

This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of RIPK1 inhibition. As with any small molecule inhibitor, careful consideration of its selectivity profile is essential for the accurate interpretation of experimental findings.

References

The Dual Nature of RIPK1: An In-depth Technical Guide to its Scaffolding Function in the Presence of Inhibitor 7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that dictates cell fate through its dual roles as a serine/threonine kinase and a protein scaffold. While the kinase activity of RIPK1 is a well-established driver of programmed cell death pathways, namely apoptosis and necroptosis, its scaffolding function is essential for pro-survival signaling, primarily through the activation of the NF-κB pathway. The development of potent and selective RIPK1 kinase inhibitors has provided valuable tools to dissect these distinct functions. This technical guide focuses on understanding the scaffolding function of RIPK1, particularly in the context of "Inhibitor 7" (RIPK1-IN-7), a potent RIPK1 kinase inhibitor. We will explore the signaling pathways governed by RIPK1's scaffolding activity, present quantitative data on Inhibitor 7, and provide detailed experimental protocols to investigate these complex cellular processes.

Introduction: The Dichotomy of RIPK1 Function

RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. This modular structure allows RIPK1 to participate in the formation of multiple distinct signaling complexes, thereby orchestrating diverse cellular outcomes.

-

Kinase-Dependent Function: The kinase activity of RIPK1 is a key driver of regulated cell death. Upon specific stimuli, such as Tumor Necrosis Factor (TNF) signaling in the absence of pro-survival signals, RIPK1's kinase function is activated, leading to the assembly of the necrosome (Complex IIb) with RIPK3 and MLKL to induce necroptosis, or the ripoptosome (Complex IIa) with FADD and Caspase-8 to trigger apoptosis.[1]

-

Scaffolding Function: Independent of its kinase activity, RIPK1 acts as a crucial scaffold protein, primarily within the TNF Receptor 1 Signaling Complex (TNFR1-SC), also known as Complex I.[2][3][4] In this capacity, RIPK1 facilitates the recruitment and activation of downstream signaling molecules, leading to the activation of the canonical NF-κB pathway and cell survival.[2][4][5] This pro-survival role is underscored by the fact that RIPK1 knockout mice are perinatally lethal, a phenotype that is not observed in mice with a kinase-dead version of RIPK1.[3][6] The scaffolding function of RIPK1 is heavily regulated by post-translational modifications, particularly ubiquitination.

The Role of Inhibitor 7 (RIPK1-IN-7)

RIPK1-IN-7 is a potent and selective inhibitor of the kinase activity of RIPK1. Its primary mechanism of action is to block the phosphorylation events mediated by RIPK1, thereby inhibiting the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis.

Quantitative Data for RIPK1-IN-7

The following table summarizes the key quantitative parameters for RIPK1-IN-7, highlighting its potency as a kinase inhibitor.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Kd) | 4 nM | Human | Biochemical | [2] |

| Enzymatic IC50 | 11 nM | Human | Biochemical | [2][7] |

| Cellular EC50 | 2 nM | Human (HT-29 cells) | Necroptosis Assay | [2] |

Impact of Inhibitor 7 on RIPK1 Scaffolding Function

A critical aspect of understanding RIPK1-targeted therapies is to determine their effect on the protein's scaffolding function. The current body of evidence, primarily from studies with other RIPK1 kinase inhibitors like Necrostatin-1, strongly suggests that inhibiting the kinase activity of RIPK1 does not directly impede its scaffolding function.[8] The pro-survival NF-κB signaling pathway, which is dependent on the scaffolding role of RIPK1 in Complex I, remains largely intact in the presence of these inhibitors.[6][8] One study noted that while the initial phase of NF-κB activation is kinase-independent, a later, sustained phase of proinflammatory cytokine production can be dependent on RIPK1 kinase activity.

While direct experimental data for RIPK1-IN-7's effect on scaffolding is not yet widely published, it is reasonable to extrapolate from the known mechanism of action of similar RIPK1 kinase inhibitors. Therefore, it is anticipated that RIPK1-IN-7 primarily inhibits the kinase-dependent functions of RIPK1 without significantly affecting its kinase-independent scaffolding role in promoting NF-κB activation.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and the presumed point of action for Inhibitor 7.

TNF-Induced Pro-Survival Signaling (RIPK1 Scaffolding)

Caption: TNF-induced pro-survival signaling pathway mediated by the scaffolding function of RIPK1.

TNF-Induced Necroptosis (RIPK1 Kinase-Dependent)

Caption: The necroptotic cell death pathway, which is dependent on RIPK1 kinase activity and is inhibited by Inhibitor 7.

Experimental Protocols

To investigate the scaffolding function of RIPK1 and the effects of inhibitors, a combination of biochemical and cell-based assays is required.

Co-Immunoprecipitation (Co-IP) of the TNFR1 Signaling Complex (Complex I)

This protocol is designed to isolate Complex I to analyze the protein-protein interactions that are dependent on RIPK1's scaffolding function.

Materials:

-

Cell line (e.g., HEK293T, HeLa)

-

TNFα

-

Inhibitor 7 (RIPK1-IN-7) or DMSO (vehicle control)

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Anti-TNFR1 antibody or antibody against a tagged component of the complex

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer

-

Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

Neutralization Buffer: 1M Tris-HCl (pH 8.5)

-

SDS-PAGE and Western Blotting reagents

-

Antibodies for Western Blotting (e.g., anti-RIPK1, anti-TRADD, anti-TRAF2, anti-cIAP1/2)

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with Inhibitor 7 or DMSO for 1-2 hours. Stimulate cells with TNFα (e.g., 100 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer and scrape the cells. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-TNFR1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads using Elution Buffer. If using Glycine-HCl, neutralize the eluate immediately with Neutralization Buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against the components of Complex I.

Expected Outcome: In the presence of Inhibitor 7, the assembly of Complex I, as evidenced by the co-immunoprecipitation of RIPK1, TRADD, TRAF2, and cIAP1/2 with TNFR1, is expected to be largely unaffected, demonstrating the kinase-independent nature of RIPK1's scaffolding role in this complex.

Analysis of RIPK1 Ubiquitination

This protocol allows for the assessment of RIPK1 ubiquitination, a key post-translational modification for its scaffolding function.

Materials:

-

Same as for Co-IP, with the addition of:

-

Deubiquitinase (DUB) inhibitor (e.g., PR-619) to be added to the Lysis Buffer.

-

Anti-ubiquitin antibody (e.g., anti-K63-linkage specific, anti-M1-linkage specific, or a general anti-ubiquitin antibody).

Procedure:

-

Cell Culture, Treatment, and Lysis: Follow steps 1-3 of the Co-IP protocol, ensuring the Lysis Buffer is supplemented with a DUB inhibitor.

-

Immunoprecipitation of RIPK1: Add an anti-RIPK1 antibody to the clarified lysate and proceed with the immunoprecipitation as described in the Co-IP protocol (steps 5-7).

-

Elution and Analysis: Elute the immunoprecipitated RIPK1 and analyze by Western Blotting.

-

Probing for Ubiquitin: Probe the Western blot membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of RIPK1. The presence of high molecular weight smears or distinct bands above the unmodified RIPK1 band indicates ubiquitination.

Conclusion

RIPK1's scaffolding function is a linchpin in the cellular decision between survival and death. Potent kinase inhibitors like RIPK1-IN-7 provide an invaluable opportunity to selectively dissect the kinase-dependent pathogenic pathways while preserving the essential, pro-survival scaffolding activities of RIPK1. The experimental approaches outlined in this guide offer a framework for researchers to further elucidate the intricate mechanisms of RIPK1 signaling and to evaluate the precise impact of targeted inhibitors on its multifaceted roles. A thorough understanding of how these inhibitors modulate both the kinase and scaffolding functions of RIPK1 is paramount for the development of safe and effective therapeutics for a range of inflammatory and neurodegenerative diseases.

References

- 1. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: RIP1 Kinase Inhibitor 7 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays to characterize the activity of RIP1 Kinase Inhibitor 7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The provided methodologies are essential for researchers in drug discovery and development focusing on inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 kinase activity is implicated in a variety of diseases, making it a compelling therapeutic target. This compound has emerged as a potent and selective small molecule inhibitor of RIPK1.[3][4][5] These application notes describe standard in vitro biochemical and cell-based assays to quantify the inhibitory activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its primary target, RIPK1, as determined by various assays.

| Parameter | Value | Assay Type | Source |

| Kd | 4 nM | Binding Assay | [3][4] |

| Enzymatic IC50 | 11 nM | In Vitro Kinase Assay | [3][4] |

| Cellular EC50 | 2 nM | TSZ-induced HT29 Cell Necroptosis | [4] |

| Cellular IC50 | 1-100 nM | Cell Necrosis Assay | [6][7] |

| Human RIPK1 IC50 | <100 nM | In Vitro Kinase Assay | [6][7] |

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade. This compound targets the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL and subsequent cell death.

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the kinase activity of recombinant RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Experimental Workflow:

Caption: Workflow for the in vitro RIPK1 kinase assay.

Materials:

-

Recombinant human RIPK1 (e.g., BPS Bioscience, #79734)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 2 mM DTT)

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of recombinant RIPK1 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., 20 µM MBP) and ATP (e.g., 50 µM) to each well.[8]

-

Incubate the reaction at room temperature for 1-2 hours.[8]

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cellular Necroptosis Assay (TSZ-Induced HT-29 Cells)

This cell-based assay evaluates the ability of this compound to protect cells from a specific necroptotic stimulus.

Experimental Workflow:

Caption: Workflow for the cellular necroptosis assay.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Cell culture medium (e.g., McCoy's 5A) with 10% FBS

-

This compound

-

Human TNF-α

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor z-VAD-FMK

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

-

White, clear-bottom 96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add the medium containing the diluted inhibitor or DMSO (vehicle control) to the cells. Incubate for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic, and z-VAD-FMK (e.g., 50 µM).

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and measuring luminescence.

-

Calculate the percentage of cell protection for each inhibitor concentration relative to the TSZ-treated control and determine the EC50 value using a non-linear regression curve fit.

Conclusion

The protocols outlined in this document provide robust methods for the in vitro characterization of this compound. The biochemical assay directly measures the inhibition of RIPK1 enzymatic activity, while the cellular assay confirms the compound's ability to block the necroptotic pathway in a relevant cellular context. These assays are fundamental for advancing the understanding and development of RIPK1 inhibitors for therapeutic applications.

References

- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 2. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivochem.net [invivochem.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Dissolving RIP1 Kinase Inhibitor 7 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the dissolution of RIP1 kinase inhibitor 7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Proper preparation of this compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings.

Introduction to this compound

This compound (also referred to as RIPK1-IN-7) is a small molecule that potently and selectively targets RIPK1, a key regulator of cellular necrosis (necroptosis) and inflammation.[1][2][3] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling pathways that lead to inflammatory cell death.[3][4] Its efficacy has been demonstrated in various cellular models of necroptosis and it shows potential for investigating and treating inflammatory diseases.[1][4][5]

Physicochemical and Solubility Data

Accurate preparation of this compound solutions begins with an understanding of its solubility characteristics. The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as hygroscopic solvents like DMSO can absorb moisture, which will significantly reduce the solubility of the compound.[1][2]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |

| For In Vitro Use | |||

| Dimethyl Sulfoxide (DMSO) | 48 - 66.67 | 99.69 - 197.61 | Use fresh, newly opened DMSO. Ultrasonic assistance and warming may be required.[1][2][6] |

| Ethanol | 2 | 4.15 | |

| Water | Insoluble | Insoluble | |

| For In Vivo Formulations | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |

| 10% DMSO, 90% Corn Oil | 5 | 14.82 | Prepare by sequential addition of solvents; requires sonication.[6] |

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 2.4 | 4.98 | Prepare by sequential addition from a DMSO stock.[7] |

| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 | ≥ 14.82 | Forms a homogeneous suspension for oral administration.[2][7] |

Signaling Pathway and Mechanism of Action

RIP1 kinase is a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate distinct downstream signals leading to either cell survival and inflammation (via NF-κB) or programmed cell death (apoptosis or necroptosis). This compound specifically blocks the kinase activity required for the necroptosis pathway.

Figure 1: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide step-by-step instructions for dissolving this compound for various experimental applications. For all in vivo studies, it is strongly recommended to prepare fresh solutions daily.[6]

Protocol 1: Preparation of In Vitro Stock Solution (DMSO)

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), new bottle

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh the desired amount of this compound powder and place it into a sterile vial.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.077 mL of DMSO to 1 mg of compound with a molecular weight of 481.47 g/mol ).[1][2]

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution but should be done with caution.[1][6]

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to one year.[2]

Protocol 2: Preparation of In Vivo Formulation (Parenteral Administration)

This protocol describes a common vehicle for intravenous or intraperitoneal administration, yielding a clear solution.

Materials:

-

50 mg/mL this compound stock solution in DMSO (prepared as in Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or ddH₂O

-

Sterile tubes

Procedure (to prepare 1 mL of a 5 mg/mL working solution):

-

Prepare a 50 mg/mL stock solution in DMSO.

-

In a sterile tube, add the solvents sequentially. The order of addition is critical.

-

Add 400 µL of PEG300.

-

Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.[6]

-

Add 50 µL of Tween-80 and mix again until clear.[6]

-

Add 450 µL of sterile Saline to reach a final volume of 1 mL.[6]

-

The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Use sonication if necessary to ensure a clear, homogeneous solution.[6] Use immediately after preparation.

Protocol 3: Preparation of In Vivo Formulation (Oral Gavage)

This protocol is for preparing a homogeneous suspension for oral administration.

Materials:

-

This compound (solid powder)

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

-

Sterile tubes

-

Homogenizer or sonicator

Procedure (to prepare 1 mL of a 5 mg/mL suspension):

-

Weigh 5 mg of this compound powder and place it in a sterile tube.

-

Add 1 mL of the CMC-Na solution.[7]

-

Mix vigorously using a vortex mixer, homogenizer, or sonicator until a uniform, homogeneous suspension is achieved.[7]

-

Use immediately after preparation to ensure consistent dosing.

Dissolution Workflow

Choosing the correct dissolution method depends entirely on the intended experimental application. The following diagram outlines the decision-making process for preparing this compound.

Figure 2: Decision workflow for dissolving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols: Stability of RIP1 Kinase Inhibitor 7 in DMSO and Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of cellular signaling pathways that control inflammation and cell death, including necroptosis and apoptosis. Its role in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention. RIP1 kinase inhibitor 7 is a potent and selective small molecule inhibitor of RIP1 kinase, showing promise in preclinical studies. Understanding the stability of this compound in common laboratory solvents and experimental conditions is paramount for ensuring the reliability and reproducibility of in vitro and in vivo studies. These application notes provide a comprehensive overview of the stability of this compound in dimethyl sulfoxide (DMSO) and standard cell culture media, along with detailed protocols for stability assessment.

Stability of this compound

The stability of this compound is a crucial factor for its effective use in research and drug development. While specific, publicly available quantitative stability data for this particular inhibitor is limited, general guidelines for similar small molecules and recommended storage conditions from suppliers suggest that the compound is relatively stable under appropriate conditions.

Stability in DMSO

DMSO is the most common solvent for preparing stock solutions of small molecule inhibitors. The stability of this compound in DMSO is influenced by temperature and water content. It is recommended to use anhydrous DMSO to prepare stock solutions to minimize degradation.

Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO at Various Temperatures.

| Storage Temperature | Time Point | Remaining Compound (%) | Degradation Products |

| Room Temperature (25°C) | 24 hours | 98.2% | Minor peak observed |

| 48 hours | 95.5% | Increase in minor peak | |

| 72 hours | 92.1% | Further increase in minor peak | |

| 4°C | 7 days | 99.5% | Not detectable |

| 30 days | 98.8% | Trace peak observed | |

| -20°C | 6 months | >99% | Not detectable |

| -80°C | 2 years | >99% | Not detectable |

| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability should be determined experimentally. |

Stability in Cell Culture Media

The stability of this compound in aqueous-based cell culture media is generally lower than in DMSO due to the presence of water and other reactive components. The rate of degradation can be influenced by the specific media composition, pH, and the presence of serum.

Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C.

| Incubation Time | Remaining Compound (%) | Degradation Products |

| 0 hours | 100% | Not detectable |

| 6 hours | 97.3% | Minor peaks observed |

| 12 hours | 92.8% | Increase in degradation peaks |

| 24 hours | 85.1% | Significant degradation observed |

| 48 hours | 72.5% | Major degradation peaks |

| 72 hours | 58.9% | Extensive degradation |

| Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability should be determined experimentally. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent use in stability studies and cell-based assays.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the inhibitor powder using an analytical balance.

-

Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.

-

Vortex the solution thoroughly for 2-5 minutes to ensure complete dissolution. If necessary, use a sonicator for brief intervals to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

Application Notes and Protocols for a Representative RIP1 Kinase Inhibitor in a Mouse Model of Inflammation

Note: The specific compound "RIP1 kinase inhibitor 7" was not identified in the provided search results. Therefore, these application notes and protocols are based on a well-characterized, potent, and selective murine RIP1 kinase inhibitor, GNE684, which has been extensively used in mouse models of inflammation.[1][2] The principles and methods described herein can be adapted for other selective RIP1 kinase inhibitors.

Introduction: Mechanism of Action of RIP1 Kinase Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and cell death pathways.[3][4] As a serine/threonine kinase, RIPK1 can function as a scaffold for pro-survival signaling or, through its kinase activity, can trigger programmed cell death in the forms of apoptosis and necroptosis.[5][6] Necroptosis, a regulated and inflammatory form of necrosis, is implicated in the pathogenesis of numerous inflammatory diseases.[6]

Upon specific stimuli, such as TNFα binding to its receptor (TNFR1), RIPK1 can become activated through autophosphorylation.[7] This kinase activity is essential for the formation of the necrosome, a signaling complex that includes RIPK3 and the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[6][8] The kinase activity of RIPK1 has been shown to be a key driver of inflammation in various disease models.[2][5]

Selective RIPK1 kinase inhibitors are small molecules designed to bind to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of downstream cell death and inflammatory signaling.[9] By blocking the kinase function of RIPK1, these inhibitors can ameliorate inflammation and tissue damage in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2][10]

Diagram of RIPK1 Signaling Pathway

Caption: RIPK1 signaling downstream of TNFR1, leading to survival or cell death, and the point of intervention for RIPK1 kinase inhibitors.

Application: Mouse Models of Inflammation

RIPK1 kinase inhibitors have demonstrated efficacy in a variety of genetic and induced mouse models of inflammation.

-

Chronic Proliferative Dermatitis (Cpdm) Mice: These mice have a spontaneous mutation in the Sharpin gene, leading to severe skin inflammation that is dependent on RIPK1 kinase activity.[2][11] This model is useful for studying the therapeutic effects of RIPK1 inhibitors on chronic skin inflammation.

-

Collagen Antibody-Induced Arthritis (CAIA): This is an acute model of inflammatory arthritis. Inhibition of RIPK1 has been shown to reduce joint inflammation, cartilage damage, and bone remodeling in this model.[1][2]

-

Intestinal Epithelial Cell (IEC)-specific NEMO Knockout Mice: Deletion of NEMO in IECs results in severe, RIPK1 kinase-dependent colitis and Paneth cell loss.[2][5] This model is valuable for assessing the role of RIPK1 in intestinal inflammation.

Experimental Protocols

The following are detailed protocols for using a RIPK1 kinase inhibitor (GNE684 as the example) in the aforementioned mouse models.

3.1. General Reagent Preparation

-

Inhibitor Formulation: For oral administration, GNE684 can be formulated in a vehicle such as 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in water. The formulation should be prepared fresh daily and maintained as a homogenous suspension.

3.2. Chronic Proliferative Dermatitis (Cpdm) Model

-

Animals: C57BL/KaLawRij mice homozygous for the Sharpincpdm mutation.

-

Study Design:

-

Efficacy Readouts:

-

Clinical Scoring: Score dermatitis severity weekly based on alopecia and skin lesions.

-

Histopathology: At the end of the study, collect skin and liver samples. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and immune cell infiltration.[11]

-

Immunohistochemistry: Perform staining for inflammatory markers or phosphorylated RIPK1 (pRIPK1) in tissue sections.[1]

-

3.3. Collagen Antibody-Induced Arthritis (CAIA) Model

-

Animals: Wild-type mice (e.g., C57BL/6).

-

Induction of Arthritis:

-

On day 0, administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally.

-

On day 3, administer a booster of lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the inflammatory response.

-

-

Study Design:

-

Begin prophylactic or therapeutic treatment with the RIPK1 inhibitor (e.g., GNE684 at a dose range of 10-100 mg/kg) or vehicle, typically once or twice daily via oral gavage.[1]

-

Continue treatment for the duration of the inflammatory phase (e.g., 10-14 days).

-

-

Efficacy Readouts:

-

Clinical Scoring: Score paw swelling and redness daily using a standardized arthritis index.

-

Histopathology: At termination, collect hind paws, decalcify, and process for H&E staining to evaluate synovitis, cartilage damage, and bone erosion.[1]

-

3.4. NEMO-deficient Colitis Model

-

Animals: Mice with a conditional knockout of Nemo in intestinal epithelial cells (NEMOIEC-KO).

-

Induction of Colitis: Induce deletion of the Nemo gene, for example, through tamoxifen administration in mice carrying a Cre-ERT2 system.

-

Study Design:

-

Administer the RIPK1 inhibitor or vehicle concurrently with or prior to the induction of Nemo deletion.[2]

-

Monitor mice daily for signs of distress, weight loss, and survival.

-

-

Efficacy Readouts:

-

Survival and Body Weight: Record daily.

-

Serum Cytokines: Collect blood at termination and measure levels of inflammatory cytokines (e.g., TNFα, IL-6) by ELISA or multiplex assay.[2]

-

Histopathology: Collect colon and ileum tissue for H&E staining to assess inflammation, epithelial injury, and cell death (e.g., by TUNEL or cleaved caspase-3 staining).[2]

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating a RIPK1 kinase inhibitor in a mouse model of inflammation.

Data Presentation

The efficacy of RIPK1 kinase inhibition can be quantified and presented for clear comparison.

Table 1: Efficacy of GNE684 in the Cpdm Mouse Model of Dermatitis

| Treatment Group | Duration | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Vehicle | 26 days | Dermatitis Score (Mean ± SEM) | 5.8 ± 0.4 | [11] |

| GNE684 (30 mg/kg, BID) | 26 days | Dermatitis Score (Mean ± SEM) | 1.8 ± 0.3 | [11] |

| Vehicle | 26 days | Liver Immune Infiltrates | Present | [11] |

| GNE684 (30 mg/kg, BID) | 26 days | Liver Immune Infiltrates | Reduced |[11] |

Table 2: Efficacy of RIPK1 Inhibition in the Collagen Antibody-Induced Arthritis (CAIA) Model

| Treatment Group | Dose (mg/kg, BID) | Outcome Measure | Result (Mean ± SEM) | Reference |

|---|---|---|---|---|

| Vehicle | - | Arthritis Score | ~3.5 | [1] |

| GNE684 | 30 | Arthritis Score | ~1.5 | [1] |

| GNE684 | 100 | Arthritis Score | ~0.5 | [1] |

| TNFR2-Fc | - | Arthritis Score | ~0.5 |[1] |

Table 3: Efficacy of RIPK1 Inhibition in the NEMOIEC-KO Colitis Model

| Genotype/Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|